2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one
Description
Historical Context of Imidazole, Sulfonyl, and Piperidine Derivatives in Medicinal Chemistry
The imidazole ring, first synthesized by Heinrich Debus in 1858 via the reaction of glyoxal, formaldehyde, and ammonia, has evolved into a cornerstone of medicinal chemistry. Its amphoteric nature, aromaticity, and dual hydrogen-bonding capacity enable diverse biological interactions, exemplified by its role in enzymatic catalysis and drug discovery. Early milestones include the development of cimetidine, a histamine H2 receptor antagonist that revolutionized ulcer treatment, underscoring imidazole’s versatility in therapeutic applications.
Sulfonyl groups gained prominence with the 1930s discovery of sulfonamide antibiotics, such as sulfanilamide, which inhibit bacterial folate synthesis. The electron-withdrawing sulfonyl moiety enhances metabolic stability and facilitates target engagement through hydrogen bonding, making it a critical functional group in drugs like celecoxib (a COX-2 inhibitor) and sulfasalazine (an anti-inflammatory). Over 150 FDA-approved drugs now incorporate sulfonyl or sulfonamide motifs, reflecting their enduring relevance.
Piperidine, a six-membered nitrogen heterocycle, emerged as a privileged scaffold due to its conformational flexibility and bioavailability. Found in natural alkaloids like piperine, piperidine derivatives such as risperidone (an antipsychotic) and donepezil (an acetylcholinesterase inhibitor) highlight its adaptability in central nervous system therapeutics. Advances in synthetic methodologies, including multicomponent reactions and radical cyclization, have expanded access to polysubstituted piperidines, enabling precise structural diversification.
Table 1: Historical Milestones of Key Motifs in the Hybrid Compound
| Motif | Key Milestone | Year | Significance |
|---|---|---|---|
| Imidazole | Synthesis by Heinrich Debus | 1858 | Foundation for heterocyclic drug design |
| Sulfonyl | Introduction of sulfanilamide as an antibacterial agent | 1930s | Pioneered sulfonamide-based therapies |
| Piperidine | Development of risperidone for schizophrenia | 1990s | Demonstrated piperidine’s CNS applications |
Research Significance of Heterocyclic Compounds in Academic Studies
Heterocycles constitute over 85% of biologically active compounds, driven by their ability to modulate solubility, lipophilicity, and target affinity. Imidazole’s π-electron system and hydrogen-bonding capacity enable interactions with enzymes and receptors, while sulfonyl groups enhance stability and polarity. Piperidine’s chair conformation facilitates membrane permeability, making it indispensable in central nervous system drug design. The integration of these motifs into hybrid structures, such as 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one, leverages synergistic effects to optimize pharmacokinetic and pharmacodynamic profiles.
Current Academic Landscape for Sulfonyl-Imidazole-Piperidine Hybrid Compounds
Recent studies emphasize hybrid heterocycles as a strategy to overcome drug resistance and improve efficacy. For instance, sulfonyl-imidazole hybrids have demonstrated enhanced antibacterial activity by targeting dual enzymatic pathways, while piperidine-containing analogs show promise in kinase inhibition. Multicomponent reactions (MCRs), such as the Guareschi imide synthesis and Knoevenagel-Michael-Mannich cascades, enable efficient construction of complex architectures like the title compound. Computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, further accelerate the rational design of such hybrids.
Table 2: Representative Hybrid Heterocycles in Drug Discovery
| Hybrid Class | Example Drug | Therapeutic Area | Key Features |
|---|---|---|---|
| Sulfonyl-imidazole | Celecoxib | Anti-inflammatory | COX-2 selectivity via sulfonamide motif |
| Imidazole-piperidine | Cimetidine | Antiulcer | H2 receptor antagonism |
| Sulfonyl-piperidine | Sulfasalazine | Autoimmune disorders | Sulfapyridine moiety for targeted delivery |
Research Objectives and Theoretical Framework
This article aims to:
- Analyze the structural and electronic features of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one that confer bioactivity.
- Evaluate synthetic strategies for integrating imidazole, sulfonyl, and piperidine motifs.
- Propose mechanistic insights into the compound’s potential interactions with biological targets.
The theoretical framework integrates molecular docking for target prediction, QSAR for activity optimization, and retrosynthetic analysis to deconstruct feasible synthesis routes. By correlating structural attributes with documented bioactivities of analogous compounds, this study seeks to advance the rational design of next-generation heterocyclic therapeutics.
Properties
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S2/c1-17-10-12-19(13-11-17)31(28,29)23-22(24-21(25-23)18-8-4-2-5-9-18)30-16-20(27)26-14-6-3-7-15-26/h2,4-5,8-13H,3,6-7,14-16H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXVBEVHXFWVHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced by reacting the imidazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Piperidine Ring: The final step involves the nucleophilic substitution of the sulfonyl-imidazole intermediate with piperidine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to interact with various molecular targets, leading to inhibition of cancer cell proliferation. The mechanism of action primarily involves enzyme inhibition and modulation of receptor activity.
In Vitro Studies:
A study evaluated its cytotoxic effects on several human cancer cell lines, yielding the following results:
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| SISO (Cervical) | 2.38–3.77 | Induces apoptosis |
| RT-112 (Bladder) | 3.42–5.59 | Cell cycle arrest |
These findings suggest that the compound may serve as a promising candidate for cancer therapy due to its selective cytotoxicity towards specific cancer cell lines .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Research indicates that derivatives of this compound exhibit significant antibacterial activity.
Antibacterial Studies:
In a comparative study, the compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed potent antimicrobial effects, outperforming standard antibiotics in some cases .
Case Studies
Several case studies have documented the effectiveness of this compound in preclinical settings:
- Study on Antitumor Activity: A study published in Cancer Research demonstrated that the compound significantly reduced tumor growth in xenograft models, indicating its potential as an anticancer agent .
- Evaluation of Antimicrobial Properties: Research published in Journal of Antimicrobial Chemotherapy illustrated that derivatives of this compound inhibited bacterial growth effectively, suggesting its utility in treating infections resistant to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The imidazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Physicochemical and Pharmacokinetic Insights
- Polarity and Solubility: The target compound’s dual sulfonyl and sulfanyl groups likely confer higher aqueous solubility compared to non-sulfonated analogs like the imidazolone derivative in . However, its solubility may be lower than fluorine-containing analogs (e.g., the 4-fluorophenyl-substituted compound in ) due to fluorine’s polar effects .
- Metabolic Stability : The absence of trifluoromethyl groups (as seen in ) may render the target compound less metabolically stable than fluorinated analogs, which resist oxidative degradation .
Biological Activity
The compound 2-{[4-(4-methylbenzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms, efficacy against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring, an imidazole moiety, and a sulfonyl group, which are known for their biological significance. The presence of these functional groups contributes to its potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, while the sulfonyl group is capable of participating in hydrogen bonding. These interactions can modulate enzyme or receptor activity, leading to various biological effects, including antimicrobial and anticancer properties .
Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects on several cancer cell lines. For instance, its antiproliferative activity was evaluated against human melanoma (A375) and prostate cancer (LNCaP) cell lines. The results indicated significant growth inhibition, with IC50 values in the micromolar range:
| Cell Line | IC50 (µM) |
|---|---|
| A375 (Melanoma) | 3.06 |
| LNCaP (Prostate) | 2.87 |
These results suggest that the compound may serve as a lead for developing novel anticancer agents .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. In vitro assays revealed that it exhibited moderate activity against Staphylococcus aureus and Escherichia coli, indicating potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined through standard agar diffusion methods, showing effectiveness at concentrations around 1 mM .
Case Studies
Several case studies have highlighted the efficacy of imidazole derivatives similar to our compound in treating cancer and bacterial infections:
- Anticancer Study : A derivative similar to the compound was tested against cervical cancer cells, showing significant apoptosis induction at higher concentrations. Early apoptotic cell percentages increased with drug concentration, indicating a dose-dependent effect on cell viability .
- Antibacterial Study : Another study assessed imidazole derivatives' antibacterial activities against E. coli and P. mirabilis. Compounds exhibited varying degrees of inhibition, with some showing promising results comparable to standard antibiotics .
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer : Synthesis optimization involves systematic screening of reaction conditions. Key steps include:
- Reagent Selection : Use controlled copolymerization approaches (e.g., ammonium persulfate as an initiator) to stabilize reactive intermediates .
- Temperature Control : Maintain temperatures between 60–80°C to prevent side reactions, particularly during sulfonation and piperidine coupling steps.
- Purification : Employ column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound from byproducts .
- Validation : Confirm purity via HPLC (C18 column, methanol/buffer mobile phase at pH 4.6) .
Q. What analytical techniques are recommended for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to verify the imidazole and piperidine ring systems. For example, the sulfonyl group exhibits distinct downfield shifts (~δ 3.1–3.5 ppm for ) .
- Mass Spectrometry (MS) : High-resolution ESI-MS can confirm the molecular ion peak (e.g., m/z 498.12 for [M+H]) .
- FTIR : Identify key functional groups (e.g., C=S stretch at 610–630 cm) .
Q. How can solubility and stability be assessed for in vitro studies?
- Methodological Answer :
- Solubility Screening : Test in DMSO, PBS (pH 7.4), and methanol using UV-Vis spectroscopy (λ = 260–280 nm). Adjust pH with sodium acetate/acetic acid buffers (pH 4.6) for acidic conditions .
- Stability Protocols : Incubate the compound at 37°C for 24–72 hours in biological matrices (e.g., plasma). Monitor degradation via LC-MS .
Q. What strategies are used to evaluate selectivity for target enzymes or receptors?
- Methodological Answer :
- Competitive Binding Assays : Use radiolabeled ligands (e.g., -histamine) to assess affinity for H1/H4 receptors .
- Kinetic Studies : Measure IC values under varying substrate concentrations to rule off-target effects .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to modify this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Replace the 4-methylbenzenesulfonyl group with electron-withdrawing groups (e.g., nitro) to enhance receptor binding. Synthesize analogs via Mannich base reactions .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions with histamine receptors .
Q. What computational methods are suitable for predicting metabolic pathways?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict oxidation sites (e.g., sulfonyl or piperidine moieties) .
- ADMET Prediction : Use SwissADME to estimate bioavailability and cytochrome P450 interactions .
Q. How should researchers address contradictory data in biological assays?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., pH, temperature) causing discrepancies .
- Statistical Validation : Use ANOVA or t-tests to compare replicate datasets. For example, inconsistent IC values may require outlier analysis .
Q. What protocols identify and quantify synthetic impurities?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column with a mobile phase of 65:35 methanol/sodium 1-octanesulfonate buffer (pH 4.6). Detect impurities via MRM transitions .
- NMR Spiking : Add authentic impurity standards (e.g., unreacted imidazole precursors) to confirm peak assignments .
Q. How is metabolic stability evaluated in hepatic microsomes?
- Methodological Answer :
Q. What methods assess synergistic effects with co-administered drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
